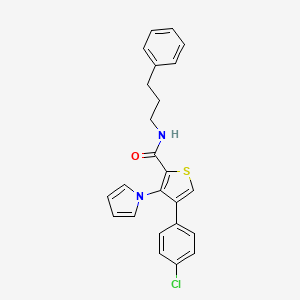

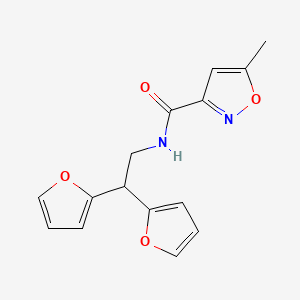

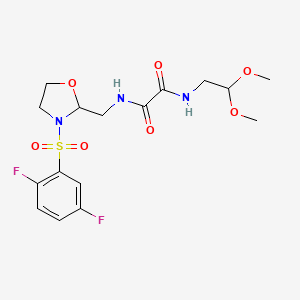

![molecular formula C19H17N3O6S B2988629 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide CAS No. 899735-23-0](/img/structure/B2988629.png)

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is a chemical compound that belongs to the class of sulfonamides. It is a synthetic organic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

Compounds related to 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide are synthesized for their potential use in medicinal chemistry and materials science. For instance, the synthesis and characterization of new nitroaromatic compounds have been reported for their in vitro screening of anti-leishmanial activity. These compounds have shown promising results against Leishmania infantum, with one compound displaying comparable activity to the reference drug, highlighting the importance of the electroactive nitro group for biological activity (Dias et al., 2015).

Antimicrobial and Antifungal Activities

Novel acridine and bis acridine sulfonamides synthesized from benzamide derivatives demonstrate effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings underscore the potential of these compounds in developing therapeutic agents against diseases where carbonic anhydrase plays a crucial role (Ulus et al., 2013). Additionally, compounds like 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid have shown significant in vitro antimicrobial activity, offering new avenues for developing antimicrobial agents (Dias et al., 2015).

Corrosion Inhibition

The corrosion inhibition capability of heterocyclic semicarbazones on carbon steel in HCl medium reveals the potential application of furan-2-ylmethyl(methyl)sulfamoyl derivatives in protecting metals against corrosion. These compounds exhibit high inhibition efficiency, with the nitro group playing a significant role in enhancing their inhibitive performance (Palayoor et al., 2017).

Antidiabetic Potential

Evaluation of benzamide derivatives for their antidiabetic potential indicates significant inhibitory activity against α-glucosidase and α-amylase enzymes, suggesting these compounds could be beneficial in managing diabetes. This research highlights the importance of structural modifications to enhance biological activity, with some derivatives showing potent inhibitory effects (Thakal et al., 2020).

properties

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c1-21(13-17-3-2-12-28-17)29(26,27)18-10-4-14(5-11-18)19(23)20-15-6-8-16(9-7-15)22(24)25/h2-12H,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXITVLBTOMQXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

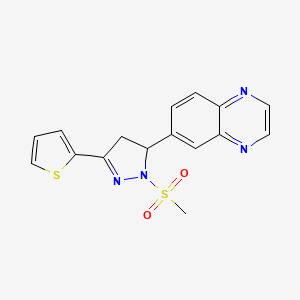

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)

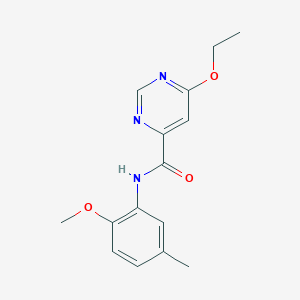

![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)

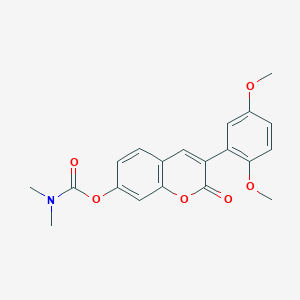

![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)

![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)